Inhibitor 6e (PRMT1 inhibitor 6e)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Inhibitor 6e involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various substituents. The key steps include:
Formation of the core structure: This involves the reaction of 4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with appropriate reagents under controlled conditions.
Introduction of substituents: Various substituents are introduced through reactions such as bromination, nitration, and esterification.
Industrial Production Methods: Industrial production of Inhibitor 6e follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Inhibitor 6e undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as halogenation and nitration, are commonly used to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like bromine or chlorine, while nitration involves the use of nitric acid.
Major Products: The major products formed from these reactions include various substituted derivatives of Inhibitor 6e, which can be further studied for their biological activities .
Scientific Research Applications
Inhibitor 6e has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of PRMT1 in various biochemical pathways.
Medicine: The compound has potential therapeutic applications in cancer treatment, as PRMT1 is implicated in tumor progression and metastasis
Industry: Inhibitor 6e is used in the development of new drugs and therapeutic agents targeting PRMT1.
Mechanism of Action
Inhibitor 6e exerts its effects by binding to the active site of PRMT1, thereby preventing the methylation of arginine residues in target proteins. This inhibition disrupts various cellular processes, including gene expression regulation, DNA repair, and signal transduction . The compound also activates the interferon pathway, enhancing antitumor immunity and potentiating the efficacy of immune checkpoint blockade therapies .
Comparison with Similar Compounds
Inhibitor 6e is unique in its high specificity and potency against PRMT1 compared to other similar compounds. Some of the similar compounds include:
Properties
IUPAC Name |
4-amino-3,5-dibromo-2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H7Br6NO5/c21-7-3-6(20(30)31)11(12(24)15(7)27)10-4-1-8(22)16(28)13(25)18(4)32-19-5(10)2-9(23)17(29)14(19)26/h1-3,28H,27H2,(H,30,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSILLVDSFALROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1Br)O)Br)Br)Br)C4=C(C(=C(C=C4C(=O)O)Br)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H7Br6NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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